molecular formula C33H59N7O22 B1212650 6'''-O-Mannopyranosyl mannosidostreptomycin CAS No. 100759-54-4

6'''-O-Mannopyranosyl mannosidostreptomycin

Cat. No.: B1212650
CAS No.: 100759-54-4
M. Wt: 905.9 g/mol
InChI Key: XIKSUQAETDPAAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’‘’-O-Mannopyranosyl mannosidostreptomycin involves multiple steps, starting with the preparation of the streptomycin core. The mannopyranosyl groups are then introduced through glycosylation reactions. The reaction conditions typically involve the use of specific glycosyl donors and acceptors, along with catalysts to facilitate the glycosylation process .

Industrial Production Methods

Industrial production of 6’‘’-O-Mannopyranosyl mannosidostreptomycin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pH, and reaction time, as well as using advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

6’‘’-O-Mannopyranosyl mannosidostreptomycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized mannopyranosyl derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

6’‘’-O-Mannopyranosyl mannosidostreptomycin has several scientific research applications:

    Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex carbohydrates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.

    Industry: It is used in the development of new antibiotics and other pharmaceutical products.

Mechanism of Action

The mechanism of action of 6’‘’-O-Mannopyranosyl mannosidostreptomycin involves its interaction with bacterial ribosomes, similar to streptomycin. It binds to the 30S subunit of the bacterial ribosome, inhibiting protein synthesis and leading to bacterial cell death. The mannopyranosyl groups may enhance its binding affinity and specificity, contributing to its unique properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’‘’-O-Mannopyranosyl mannosidostreptomycin is unique due to the presence of mannopyranosyl groups, which may enhance its biological activity and specificity compared to other aminoglycosides. This structural modification can lead to improved pharmacokinetic properties and reduced resistance development .

Properties

IUPAC Name

2-[3-(diaminomethylideneamino)-4-[4-formyl-4-hydroxy-3-[4-hydroxy-6-(hydroxymethyl)-3-(methylamino)-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H59N7O22/c1-7-33(54,6-43)26(30(56-7)61-25-12(40-32(36)37)16(46)11(39-31(34)35)17(47)21(25)51)62-27-13(38-2)18(48)24(9(4-42)58-27)60-29-23(53)20(50)15(45)10(59-29)5-55-28-22(52)19(49)14(44)8(3-41)57-28/h6-30,38,41-42,44-54H,3-5H2,1-2H3,(H4,34,35,39)(H4,36,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKSUQAETDPAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)NC)(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H59N7O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00905728
Record name N,N'-(4-{[Hexopyranosyl-(1->6)hexopyranosyl-(1->4)-2-deoxy-2-(methylamino)hexopyranosyl-(1->2)-5-deoxy-3-C-formylpentofuranosyl]oxy}-2,5,6-trihydroxycyclohexane-1,3-diyl)diguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

905.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100759-54-4
Record name 6'''-O-Mannopyranosyl mannosidostreptomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100759544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-(4-{[Hexopyranosyl-(1->6)hexopyranosyl-(1->4)-2-deoxy-2-(methylamino)hexopyranosyl-(1->2)-5-deoxy-3-C-formylpentofuranosyl]oxy}-2,5,6-trihydroxycyclohexane-1,3-diyl)diguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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